KRAS inhibitor-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

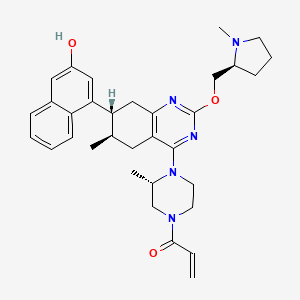

Molecular Formula |

C33H41N5O3 |

|---|---|

Molecular Weight |

555.7 g/mol |

IUPAC Name |

1-[(3S)-4-[(6R,7R)-7-(3-hydroxynaphthalen-1-yl)-6-methyl-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C33H41N5O3/c1-5-31(40)37-13-14-38(22(3)19-37)32-29-15-21(2)27(28-17-25(39)16-23-9-6-7-11-26(23)28)18-30(29)34-33(35-32)41-20-24-10-8-12-36(24)4/h5-7,9,11,16-17,21-22,24,27,39H,1,8,10,12-15,18-20H2,2-4H3/t21-,22+,24+,27-/m1/s1 |

InChI Key |

QFHHSQNNGXFEMZ-SMAWTLEESA-N |

Isomeric SMILES |

C[C@@H]1CC2=C(C[C@H]1C3=CC(=CC4=CC=CC=C43)O)N=C(N=C2N5CCN(C[C@@H]5C)C(=O)C=C)OC[C@@H]6CCCN6C |

Canonical SMILES |

CC1CC2=C(CC1C3=CC(=CC4=CC=CC=C43)O)N=C(N=C2N5CCN(CC5C)C(=O)C=C)OCC6CCCN6C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of KRAS G12C Inhibitors

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. The discovery of a specific mutation, G12C (glycine-to-cysteine substitution at codon 12), has enabled the development of a new class of targeted therapies. These inhibitors exploit the mutant cysteine residue to achieve high potency and selectivity. This document outlines the core mechanism of these inhibitors, focusing on their interaction with KRAS G12C, the subsequent impact on downstream signaling pathways, and the experimental methodologies used for their characterization.

The KRAS G12C Mutation and Its Role in Oncogenesis

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2][3] This cycle is regulated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP. The G12C mutation impairs this GTP hydrolysis, leading to an accumulation of the active, GTP-bound form of KRAS.[2][4] This constitutively active state results in the persistent activation of downstream pro-proliferative and survival signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways, driving tumorigenesis.[5][6][7]

Core Mechanism of Action: Covalent and Irreversible Inhibition

KRAS G12C inhibitors are designed to selectively and irreversibly bind to the mutant cysteine residue at position 12.[1][2] This targeted covalent interaction is the cornerstone of their mechanism of action.

Key Features:

-

Selective Targeting: The inhibitors possess a reactive "warhead," typically an acrylamide group, that forms a covalent bond with the thiol group of the C12 residue.[1][3] This cysteine is absent in wild-type KRAS, which confers high selectivity for the mutant protein and minimizes off-target effects.[2][3][4]

-

State-Dependent Binding: These inhibitors bind to KRAS G12C when it is in the inactive, GDP-bound state.[3][8][9] In this conformation, a cryptic groove known as the Switch-II pocket (S-IIP) becomes accessible.[3][9] The inhibitor occupies this pocket, forming non-covalent interactions that position the warhead for covalent bond formation with C12.[3]

-

Irreversible Inhibition: The formation of the covalent bond is irreversible, permanently locking the KRAS G12C protein in its inactive GDP-bound state.[1][2][8] This prevents both the exchange of GDP for GTP and the interaction with downstream effector proteins like RAF.[5]

-

Inhibition of Downstream Signaling: By trapping KRAS G12C in an inactive state, these inhibitors effectively block the downstream signaling cascade. This leads to a reduction in the phosphorylation of key pathway components such as MEK and ERK, ultimately suppressing tumor cell proliferation and promoting apoptosis.[3][5][9]

Signaling Pathway Diagram

References

- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. findkrasg12c.com [findkrasg12c.com]

- 7. Targeting KRAS: Crossroads of Signaling and Immune Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Covalent KRAS G12C Inhibitors: A Case Study of Adagrasib (MRTX849)

For Researchers, Scientists, and Drug Development Professionals

The discovery of selective inhibitors for KRAS, long considered an "undruggable" oncogene, has marked a paradigm shift in precision oncology.[1][2][3] The KRAS G12C mutation, present in a significant subset of non-small cell lung cancer, colorectal cancer, and other solid tumors, offered a unique therapeutic window due to the presence of a mutable cysteine residue.[1] This guide provides an in-depth technical overview of the discovery, mechanism of action, and synthesis of covalent KRAS G12C inhibitors, with a focus on Adagrasib (MRTX849) as a leading example.

The KRAS G12C Challenge and the Dawn of Covalent Inhibition

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell proliferation and survival.[3][4][5][6] Oncogenic mutations, such as G12C, impair the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, pro-proliferative state.[1][3] The high affinity of KRAS for GTP and the lack of deep hydrophobic pockets on its surface made the development of inhibitors a formidable challenge.[4][6]

A breakthrough came with the discovery of an allosteric binding pocket, known as the Switch-II pocket (S-IIP), which is accessible in the inactive, GDP-bound state of KRAS G12C.[4][5][7] This led to the development of inhibitors that could covalently bind to the mutant cysteine-12 residue, trapping the protein in its inactive conformation and preventing its reactivation.[1][4][5] Adagrasib (MRTX849) is a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C that emerged from these efforts.[8][9]

Mechanism of Action of Covalent KRAS G12C Inhibitors

Covalent KRAS G12C inhibitors like Adagrasib exert their function by specifically targeting the mutant protein in its inactive, GDP-bound state.[4][5] The inhibitor binds non-covalently to the Switch-II pocket, positioning an electrophilic "warhead," typically an acrylamide moiety, in proximity to the thiol group of the cysteine-12 residue.[1][8] This facilitates a Michael addition reaction, forming an irreversible covalent bond.[10]

This covalent modification locks KRAS G12C in an inactive state, preventing the exchange of GDP for GTP and thereby blocking downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[4][6]

Discovery Workflow of a Covalent KRAS G12C Inhibitor

The discovery of Adagrasib and similar inhibitors followed a structured, multi-disciplinary approach, beginning with target validation and progressing through lead optimization and preclinical evaluation.

Quantitative Data for Adagrasib (MRTX849)

The preclinical characterization of Adagrasib yielded a wealth of quantitative data demonstrating its potency and selectivity.

Table 1: In Vitro Activity of Adagrasib (MRTX849)

| Assay Type | Cell Line | Parameter | Value |

|---|---|---|---|

| Cell Viability | MIA PaCa-2 (KRAS G12C) | IC50 | 4.7 nM[1] |

| Cell Viability | KRAS G12C Mutant Lines | IC50 | 0.12–0.15 µM[9] |

| RAS-GTP Abundance | MIA PaCa-2 | IC50 | ~10 nM[11] |

| pERK Inhibition | MIA PaCa-2 | IC50 | ~5 nM[11] |

Table 2: In Vivo Efficacy of Adagrasib (MRTX849)

| Model Type | Dose | Outcome | Reference |

|---|---|---|---|

| Xenograft Models | 30-100 mg/kg | Tumor Regression | [9] |

| H358 Xenograft | 100 mg/kg (single dose) | >80% KRAS G12C Modification at 24h | [11] |

| Patient-Derived Xenograft (PDX) | 100 mg/kg | Tumor Growth Inhibition/Regression |[11] |

Key Experimental Protocols

A suite of biochemical and cell-based assays are crucial for the discovery and characterization of KRAS inhibitors.[12][13]

5.1. Biochemical Assays

-

KRAS Nucleotide Exchange Assay (HTRF): [14][15]

-

Objective: To measure the inhibition of SOS1-mediated exchange of fluorescently labeled GDP for GTP on the KRAS G12C protein.

-

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) based assay is used to monitor the binding of labeled GTP to KRAS.

-

Method:

-

Recombinant KRAS G12C protein is incubated with the test compound.

-

SOS1 and fluorescently labeled GTP (e.g., GTP-DY-647P1) are added to initiate the exchange reaction.

-

The HTRF signal, which increases upon GTP binding to KRAS, is measured over time.

-

IC50 values are calculated from the dose-response curves of inhibition.

-

-

-

Protein-Protein Interaction (PPI) Assay (KRAS-cRAF): [14]

-

Objective: To determine if the inhibitor can block the interaction between active KRAS G12C and its downstream effector, cRAF.

-

Principle: An HTRF-based assay detects the proximity of tagged KRAS and tagged cRAF proteins.

-

Method:

-

GTP-loaded KRAS G12C is incubated with the test compound.

-

Tagged cRAF protein is added to the mixture.

-

The HTRF signal, generated when KRAS and cRAF are in close proximity, is measured.

-

A decrease in signal indicates disruption of the interaction.

-

-

5.2. Cellular Assays

-

Target Engagement Assay (In-Cell Western / Thermal Shift): [12][16]

-

Objective: To confirm direct binding of the inhibitor to KRAS G12C within a cellular environment.

-

Method (Thermal Shift):

-

KRAS G12C-expressing cells are incubated with the test compound.

-

Cells are subjected to a temperature gradient for a short duration (e.g., 3 minutes).

-

Cell lysis is performed, and the amount of soluble (non-denatured) KRAS G12C is quantified by ELISA or Western blot.

-

Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature (Tm shift).

-

-

-

Downstream Signaling Inhibition (pERK Western Blot/ELISA): [11]

-

Objective: To measure the functional consequence of KRAS G12C inhibition by assessing the phosphorylation of downstream effectors like ERK.

-

Method:

-

KRAS G12C mutant cell lines (e.g., MIA PaCa-2, H358) are treated with a dose range of the inhibitor for a specified time (e.g., 24 hours).

-

Cells are lysed, and protein concentrations are normalized.

-

Lysates are analyzed by Western blot or ELISA using antibodies specific for phosphorylated ERK (pERK) and total ERK.

-

The ratio of pERK to total ERK is quantified to determine the extent of pathway inhibition.

-

-

5.3. In Vivo Models

-

Cell Line-Derived Xenograft (CDX) Model: [11][17]

-

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Method:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H358).

-

Once tumors reach a specified volume (e.g., ~350 mm³), mice are randomized into vehicle and treatment groups.

-

The inhibitor (e.g., Adagrasib) is administered orally at various doses and schedules (e.g., 100 mg/kg, once daily).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., KRAS G12C modification, pERK levels).

-

-

Synthesis of Adagrasib (MRTX849)

The synthesis of Adagrasib involves the construction of a core tetrahydropyridopyrimidine scaffold, followed by the sequential introduction of key side chains and the acrylamide warhead. A concise, transition-metal-free synthesis has been developed, improving efficiency and scalability.[8][18][19][20]

The synthesis can be retrosynthetically broken down into key fragments: the tetrahydropyridopyrimidine core, N-methyl prolinol, a chloronaphthyl group, and a substituted piperazine with the fluoroacrylamide warhead.[8][18] A key strategy involves late-stage sequential SNAr reactions to attach the chiral building blocks to the core structure.[8][18][20]

Synthetic Protocol Outline:

The installation of the acrylamide warhead is a critical final step.[21] A common method involves the acylation of the piperazine nitrogen with acryloyl chloride or a related reagent. To avoid potential polymerization and side reactions, a two-step approach using 3-chloropropionyl chloride followed by base-mediated elimination is often employed.[21]

-

Core Synthesis: Construction of the tetrahydropyridopyrimidine core from commercially available starting materials.

-

Sequential SNAr Reactions: Regioselective aromatic substitution reactions are used to introduce the N-methyl prolinol and chloronaphthyl groups, followed by the chiral piperazine moiety.[8][18] This late-stage introduction of expensive chiral components is a key feature of an efficient synthesis.[18][19]

-

Final Acylation: The terminal amine of the piperazine side chain is acylated with a suitable acryloyl precursor to install the reactive warhead, yielding the final Adagrasib molecule.

Conclusion

The development of Adagrasib and other covalent KRAS G12C inhibitors represents a triumph of modern drug discovery, combining structure-based design, innovative chemistry, and a deep understanding of cancer biology. This technical guide has outlined the core principles behind their discovery, mechanism of action, and synthesis. The detailed protocols and quantitative data provided serve as a valuable resource for researchers and scientists working to develop the next generation of targeted cancer therapies. As resistance mechanisms to these inhibitors emerge, the continued application of these principles will be essential for creating more durable and effective treatments for patients with KRAS-mutant cancers.[6][22]

References

- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

- 7. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medkoo.com [medkoo.com]

- 10. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biorxiv.org [biorxiv.org]

- 14. reactionbiology.com [reactionbiology.com]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]

- 21. Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs | by Allen Che | Medium [medium.com]

- 22. aacrjournals.org [aacrjournals.org]

The Structure-Activity Relationship of Covalent KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of covalent inhibitors targeting the KRAS G12C mutation. As no specific public domain information is available for a compound designated "KRAS inhibitor-21," this document will focus on the well-characterized and clinically approved inhibitor, Sotorasib (AMG 510), as a representative example to elucidate the core principles of designing potent and selective KRAS G12C inhibitors.

Introduction to KRAS and the G12C Mutation

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent mutation that impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[1][2] This leads to aberrant activation of downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting uncontrolled cell growth.

The presence of a cysteine residue in the KRAS G12C mutant offers a unique opportunity for targeted covalent inhibition. Small molecules can be designed to form an irreversible covalent bond with the thiol group of cysteine-12, trapping the KRAS protein in its inactive, GDP-bound state and thereby blocking its oncogenic signaling.[3]

The KRAS Signaling Pathway

The KRAS protein is a central node in a complex signaling network. Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs), KRAS exchanges GDP for GTP. In its GTP-bound state, it activates multiple downstream effector pathways that drive cell proliferation and survival.

References

KRAS Inhibitor-21: A Technical Guide to Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the target selectivity profile of KRAS inhibitor-21, also identified as compound 22b. Publicly available information indicates that this compound is a potent inhibitor of the KRAS G12C mutant, with a reported IC50 value of less than 0.01 μM.[1][2][3] This document synthesizes the available data and presents representative experimental protocols and conceptual frameworks relevant to the characterization of this and similar KRAS G12C inhibitors.

Executive Summary

This compound is a small molecule designed to selectively target the KRAS G12C mutant, a key driver in various cancers. The high potency against this specific mutant suggests a targeted mechanism of action. However, a comprehensive understanding of its full selectivity profile, including its activity against other KRAS isoforms and potential off-target kinases, is crucial for preclinical and clinical development. This guide aims to provide a framework for understanding and evaluating the target selectivity of this compound.

Quantitative Target Selectivity Profile

Detailed quantitative data on the broader selectivity of this compound is not extensively available in the public domain. The tables below are presented as a representative example of a selective KRAS G12C inhibitor's profile, illustrating the expected data points from key assays.

Table 1: Representative Biochemical Potency Against KRAS Mutants

| Target | IC50 (nM) | Assay Type |

| KRAS G12C | <10 | Nucleotide Exchange |

| KRAS G12D | >10,000 | Nucleotide Exchange |

| KRAS G12V | >10,000 | Nucleotide Exchange |

| Wild-Type KRAS | >10,000 | Nucleotide Exchange |

Table 2: Representative Cellular Potency in KRAS-Mutant Cell Lines

| Cell Line | KRAS Mutation | IC50 (nM) | Assay Type |

| NCI-H358 | G12C | 25 | Cell Viability (72h) |

| MIA PaCa-2 | G12C | 40 | Cell Viability (72h) |

| A549 | G12S | >10,000 | Cell Viability (72h) |

| SW620 | G12V | >10,000 | Cell Viability (72h) |

Table 3: Representative Kinase Selectivity Profile (Off-Target Panel)

| Kinase | % Inhibition @ 1 µM |

| EGFR | < 5% |

| MEK1 | < 5% |

| ERK2 | < 5% |

| PI3Kα | < 10% |

| AKT1 | < 5% |

| SRC | < 10% |

| ... (a comprehensive panel would include >100 kinases) |

Experimental Protocols

The following sections detail representative methodologies for key experiments used to determine the target selectivity profile of KRAS G12C inhibitors.

Biochemical Assays

3.1.1 KRAS G12C Nucleotide Exchange Assay

This assay is fundamental in determining the direct inhibitory effect on the target protein.

-

Principle: To measure the inhibitor's ability to prevent the exchange of GDP for a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) on the KRAS G12C protein, often catalyzed by the guanine nucleotide exchange factor (GEF), SOS1.

-

Materials:

-

Recombinant human KRAS G12C protein

-

SOS1 protein (catalytic domain)

-

BODIPY-FL-GTP

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

-

384-well assay plates

-

-

Procedure:

-

Dispense serial dilutions of this compound into the assay plate.

-

Add a pre-mixed solution of KRAS G12C and BODIPY-FL-GTP to each well and incubate.

-

Initiate the nucleotide exchange reaction by adding SOS1.

-

Monitor the change in fluorescence polarization or a FRET signal over time using a plate reader.

-

Calculate IC50 values from the dose-response curves.

-

Cellular Assays

3.2.1 Cellular Proliferation Assay

This assay assesses the functional consequence of KRAS G12C inhibition in a cellular context.

-

Principle: To measure the inhibitor's effect on the viability and proliferation of cancer cell lines harboring the KRAS G12C mutation versus those with other KRAS mutations or wild-type KRAS.

-

Materials:

-

KRAS G12C mutant (e.g., NCI-H358) and non-G12C cell lines (e.g., A549)

-

Complete cell culture medium

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in 96-well plates and allow for adherence.

-

Treat cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's protocol.

-

Measure luminescence or fluorescence to determine the number of viable cells.

-

Normalize the data to vehicle-treated controls and determine the IC50 values.

-

3.2.2 Target Engagement and Pathway Modulation Assay (Western Blot)

This assay confirms that the inhibitor engages its target in cells and modulates downstream signaling.

-

Principle: To detect changes in the phosphorylation status of downstream effectors of KRAS signaling, such as ERK (p-ERK), as a marker of target engagement and pathway inhibition.

-

Procedure:

-

Treat KRAS G12C mutant cells with the inhibitor for a defined period.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

-

Incubate with secondary antibodies and detect the signal using chemiluminescence.

-

Quantify band intensities to assess the reduction in p-ERK levels.

-

Visualizations

KRAS Signaling Pathway and Inhibitor Mechanism

Caption: Mechanism of KRAS G12C activation and inhibition by a selective covalent inhibitor.

Experimental Workflow for Selectivity Profiling

Caption: A structured workflow for determining the target selectivity profile of a KRAS inhibitor.

References

- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS Inhibitor Profiling and SAR generation using a High Content Imaging Workflow - American Chemical Society [acs.digitellinc.com]

- 3. Targeting KRAS G12C with Covalent Inhibitors | Annual Reviews [annualreviews.org]

Technical Guide: Chemical Properties and Activity of SOS1 Inhibitor 22b

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of compound 22b , a potent and selective inhibitor of Son of sevenless homolog 1 (SOS1). While not a direct inhibitor of the KRAS G12C mutant, 22b targets a critical upstream regulator of KRAS activity, offering a therapeutic strategy for cancers driven by various KRAS mutations, including G12C. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of inactive, GDP-bound RAS to its active, GTP-bound state. By inhibiting the SOS1-KRAS interaction, compound 22b effectively suppresses downstream signaling pathways that drive tumor cell proliferation and survival.

This document details the chemical characteristics of 22b, provides a comprehensive protocol for its synthesis, and outlines the methodologies for key biological assays used to evaluate its efficacy.

Chemical Properties of SOS1 Inhibitor 22b

Compound 22b is a tetra-cyclic quinazoline derivative. Its chemical structure and key properties are summarized below.

Chemical Structure:

IUPAC Name: (R)-N-(1-(3-aminophenyl)ethyl)-9-cyclopentyl-7,7-difluoro-5-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1][2]diazepin-2-amine

| Property | Value |

| Molecular Formula | C25H30F2N6 |

| Molecular Weight | 468.55 g/mol |

| Stereochemistry | (R)-enantiomer |

| Physical State | Solid |

Experimental Protocols

Synthesis of SOS1 Inhibitor 22b

The synthesis of compound 22b is a multi-step process starting from commercially available reagents. The following is a detailed protocol for its preparation.

Scheme 1: Synthesis of Intermediate 20

-

Step 1: Synthesis of methyl 4-((R)-1-(tert-butoxycarbonylamino)ethyl)-5-fluoro-2-nitrobenzoate (18)

-

To a solution of methyl 4,5-difluoro-2-nitrobenzoate (1) and (R)-tert-butyl (1-aminoethyl)carbamate in a suitable solvent, add a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction and purify the product by column chromatography to yield compound 18.

-

-

Step 2: Synthesis of methyl 2-amino-4-((R)-1-(tert-butoxycarbonylamino)ethyl)-5-fluorobenzoate (19)

-

Dissolve compound 18 in a suitable solvent like methanol or ethanol.

-

Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation at a suitable pressure.

-

Monitor the reaction by TLC. Upon completion, filter the catalyst and concentrate the filtrate to obtain compound 19.

-

-

Step 3: Synthesis of (R)-tert-butyl (1-(4-(cyclopentylamino)-5-fluoro-2-nitro-phenyl)ethyl)carbamate (20)

-

Combine compound 19 with cyclopentylamine in a suitable solvent.

-

Heat the reaction mixture under reflux until the starting material is consumed.

-

Cool the reaction and purify the product by crystallization or column chromatography to afford intermediate 20.

-

Scheme 2: Synthesis of Final Compound 22b

-

Step 4: Synthesis of (R)-tert-butyl (1-(2-amino-4-(cyclopentylamino)-5-fluorophenyl)ethyl)carbamate (21)

-

Reduce the nitro group of compound 20 using a suitable reducing agent like iron powder in the presence of an acid (e.g., acetic acid) or through catalytic hydrogenation.

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

Purify the crude product to obtain compound 21.

-

-

Step 5: Cyclization to form the tetracyclic core

-

Step 6: Deprotection and final coupling to yield 22b

-

Remove the tert-butoxycarbonyl (Boc) protecting group from the intermediate of step 5 using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

-

Couple the resulting free amine with a suitable reagent to introduce the final substituent, if necessary, to yield the final compound 22b.

-

Purify the final product by preparative high-performance liquid chromatography (HPLC) to obtain the desired purity.

-

SOS1::KRAS(G12C) Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to measure the inhibitory effect of compound 22b on the protein-protein interaction between SOS1 and KRAS G12C.

-

Materials:

-

Human recombinant SOS1 protein (residues 564-1049) with an N-terminal 6xHis tag.

-

Human recombinant KRAS G12C protein with an N-terminal GST tag.

-

Anti-6His-XL665 antibody.

-

Anti-GST-Europium cryptate antibody.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

384-well low-volume white plates.

-

Compound 22b stock solution in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of compound 22b in DMSO and then dilute further in assay buffer.

-

Add 2 µL of the diluted compound solution to the wells of the 384-well plate.

-

Prepare a mixture of the tagged SOS1 and KRAS G12C proteins in assay buffer.

-

Add 4 µL of the protein mixture to each well.

-

Prepare a detection mixture containing the anti-6His-XL665 and anti-GST-Europium cryptate antibodies in assay buffer.

-

Add 4 µL of the detection mixture to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both 620 nm (donor) and 665 nm (acceptor) wavelengths.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Anchorage-Independent 3-D Cell Proliferation Assay

This assay assesses the ability of compound 22b to inhibit the growth of cancer cells in a three-dimensional environment, which more closely mimics in vivo tumor growth.

-

Materials:

-

NCI-H358 (KRAS G12C mutant) lung cancer cell line.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Agarose solution (e.g., 1.2% in sterile water).

-

96-well flat-bottom plates.

-

Compound 22b stock solution in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® 3D).

-

-

Procedure:

-

Prepare a base layer of 0.6% agarose in complete medium in each well of a 96-well plate and allow it to solidify.

-

Trypsinize and count the NCI-H358 cells.

-

Resuspend the cells in complete medium mixed with 0.4% agarose to a final concentration of 5,000 cells per 100 µL.

-

Carefully layer 100 µL of the cell/agarose suspension on top of the solidified base layer.

-

Allow the top layer to solidify at room temperature.

-

Add 100 µL of complete medium containing serial dilutions of compound 22b to each well.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-14 days, replenishing the medium with fresh compound every 3-4 days.

-

At the end of the incubation period, add 100 µL of CellTiter-Glo® 3D reagent to each well.

-

Incubate for 30 minutes at room temperature to lyse the cells and stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Plot the luminescence signal against the compound concentration and determine the IC50 value.

-

Quantitative Data Summary

The following table summarizes the in vitro activity of the SOS1 inhibitor 22b.

| Assay | Cell Line | IC50 (nM) |

| SOS1::KRAS(G12C) HTRF | - | 4.5 |

| p-ERK Inhibition | DLD-1 (KRAS G13D) | 12.3 |

| 3-D Cell Proliferation | NCI-H358 (KRAS G12C) | 25.1 |

Signaling Pathway and Experimental Workflow Visualizations

SOS1-KRAS Signaling Pathway and Mechanism of Action of Inhibitor 22b

The following diagram illustrates the role of SOS1 in the activation of KRAS and the mechanism by which inhibitor 22b disrupts this process.

Caption: SOS1-KRAS signaling pathway and the inhibitory action of compound 22b.

Experimental Workflow for Evaluation of SOS1 Inhibitor 22b

The diagram below outlines the key experimental steps for the synthesis and biological characterization of compound 22b.

Caption: Workflow for the synthesis and biological evaluation of SOS1 inhibitor 22b.

References

An In-Depth Technical Guide to a Covalent KRAS G12C Inhibitor in Cancer Cell Lines

A Note on "KRAS inhibitor-21": Publicly available scientific literature and databases do not contain information on a compound specifically named "this compound." Therefore, this guide will focus on a well-characterized, potent, and selective covalent inhibitor of the KRAS G12C mutation, Adagrasib (MRTX849) , as a representative molecule to fulfill the core requirements of this technical guide. The data and protocols presented are based on published studies of Adagrasib and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of targeted cancer therapy.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the lack of suitable allosteric sites. The discovery of a switch-II pocket, accessible in the inactive GDP-bound state of the KRAS G12C mutant, has led to the development of a new class of covalent inhibitors.

Adagrasib (MRTX849) is a potent and selective covalent inhibitor of KRAS G12C. It irreversibly binds to the cysteine residue at position 12 of the mutant KRAS protein, locking it in its inactive state.[1][2] This prevents downstream signaling through key effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby inhibiting cancer cell growth and proliferation.[2] This guide provides a detailed overview of the activity of Adagrasib in various cancer cell lines, comprehensive experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: In Vitro Cell Viability

The anti-proliferative activity of Adagrasib has been evaluated across a panel of cancer cell lines harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below.

Table 1: Adagrasib (MRTX849) IC50 Values in KRAS G12C Mutant Cancer Cell Lines (2D Culture)

| Cell Line | Cancer Type | IC50 (nM) |

| MIA PaCa-2 | Pancreatic Cancer | 5 |

| NCI-H358 | Non-Small Cell Lung Cancer | 14 |

| NCI-H23 | Non-Small Cell Lung Cancer | - |

| NCI-H1373 | Non-Small Cell Lung Cancer | - |

| SW1573 | Non-Small Cell Lung Cancer | - |

| NCI-H2122 | Non-Small Cell Lung Cancer | - |

| NCI-H2030 | Non-Small Cell Lung Cancer | - |

| KYSE-410 | Esophageal Squamous Cell Carcinoma | - |

Data sourced from multiple studies.[1][2][3][4][5] A dash (-) indicates that a specific value was not provided in the referenced sources.

Table 2: Adagrasib (MRTX849) IC50 Values in a Broader Panel of Cancer Cell Lines (2D and 3D Culture)

| Cell Line | KRAS Mutation | 2D IC50 (nM) | 3D IC50 (nM) |

| KRAS G12C Mutant | |||

| MIA PaCa-2 | G12C | 10 - 973 | 0.2 - 1042 |

| H1373 | G12C | 10 - 973 | 0.2 - 1042 |

| H358 | G12C | 10 - 973 | 0.2 - 1042 |

| H2122 | G12C | 10 - 973 | 0.2 - 1042 |

| SW1573 | G12C | 10 - 973 | 0.2 - 1042 |

| H2030 | G12C | 10 - 973 | 0.2 - 1042 |

| KYSE-410 | G12C | 10 - 973 | 0.2 - 1042 |

| Non-KRAS G12C Mutant | |||

| H1299 | WT | >1000 | >3000 |

| A549 | G12S | >1000 | >3000 |

| HCT116 | G13D | >1000 | >3000 |

This table presents the range of IC50 values observed across a panel of 17 KRAS G12C-mutant cell lines and 3 non-KRAS G12C-mutant cell lines.[1][3][4] The specific IC50 for each of the 17 cell lines is not individually detailed in the source but falls within the indicated range.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of a KRAS inhibitor by measuring its effect on cell metabolic activity.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

KRAS inhibitor stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the KRAS inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well.[7]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.[7]

-

Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well.[7]

-

Absorbance Reading: Mix each sample by pipetting up and down to ensure complete solubilization of the formazan crystals.[7] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the no-cell control. Plot the percentage of cell viability versus the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Western Blotting for ERK Phosphorylation

This protocol is used to assess the inhibition of the KRAS downstream signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).

Materials:

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the KRAS inhibitor at various concentrations for a specified time (e.g., 24 hours). Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[8]

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK.[9]

-

Data Analysis: Quantify the band intensities using densitometry software and calculate the ratio of p-ERK to total ERK for each treatment condition.

Mandatory Visualizations

KRAS Signaling Pathway

Caption: KRAS signaling pathway and the mechanism of Adagrasib action.

Experimental Workflow: Western Blot for p-ERK

Caption: Workflow for assessing KRAS pathway inhibition via Western Blot.

References

- 1. selleckchem.com [selleckchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of KRAS Inhibitor-21 on Downstream Signaling Cascades: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a pivotal signaling protein frequently mutated in various human cancers. The G12C mutation is a common KRAS alteration that locks the protein in an active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative and survival pathways. KRAS Inhibitor-21 is a potent and selective covalent inhibitor of the KRAS G12C mutant, with a reported IC50 value of less than 0.01 μM.[1] This document provides a detailed technical guide on the effects of this compound on key downstream signaling pathways, namely the MAPK/ERK and PI3K/AKT cascades. It includes an overview of the inhibitor's mechanism of action, detailed experimental protocols for assessing its cellular effects, and representative data on its impact on downstream signaling markers.

Introduction to KRAS and Downstream Signaling

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. In its active form, KRAS interacts with and activates a number of effector proteins, initiating signaling cascades that regulate cell proliferation, differentiation, and survival. Two of the most well-characterized downstream pathways are the RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.

-

The MAPK/ERK Pathway: This cascade is a central regulator of cell proliferation. Activated KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression.

-

The PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and proliferation. Activated KRAS can bind to and activate the p110 catalytic subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a variety of substrates that promote cell survival by inhibiting apoptosis and stimulate protein synthesis and cell growth through the mTOR pathway.

KRAS G12C mutant proteins are constitutively active, leading to aberrant and sustained activation of these pathways, a key driver of oncogenesis. This compound covalently binds to the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive state and preventing downstream signaling.

Visualizing the Impact of this compound

The following diagrams illustrate the KRAS signaling pathways and the point of intervention for this compound.

Caption: The MAPK signaling cascade initiated by active KRAS-GTP.

Caption: The PI3K/AKT signaling cascade initiated by active KRAS-GTP.

Quantitative Analysis of Downstream Signal Modulation

The efficacy of this compound can be quantified by measuring the phosphorylation status of key downstream effector proteins. The following tables present representative data on the dose-dependent effect of this compound on the phosphorylation of ERK (p-ERK) and AKT (p-AKT) in KRAS G12C mutant cancer cell lines.

Table 1: Effect of this compound on p-ERK Levels

| Concentration (nM) | % Inhibition of p-ERK (Thr202/Tyr204) |

| 0.1 | 15% |

| 1 | 45% |

| 10 | 85% |

| 100 | 98% |

| IC50 (nM) | ~2.5 |

Table 2: Effect of this compound on p-AKT Levels

| Concentration (nM) | % Inhibition of p-AKT (Ser473) |

| 0.1 | 10% |

| 1 | 30% |

| 10 | 70% |

| 100 | 92% |

| IC50 (nM) | ~5.0 |

Note: The data presented in these tables are illustrative examples based on the expected activity of a potent KRAS G12C inhibitor and are not derived from specific experimental results for "this compound".

Experimental Protocols

To assess the impact of this compound on downstream signaling, several key experimental techniques can be employed.

Western Blotting for Phosphorylated ERK and AKT

Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated forms.[2][3][4]

Protocol:

-

Cell Culture and Treatment: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT overnight at 4°C. A loading control such as GAPDH or β-actin should also be used.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are high-throughput, plate-based immunoassays that can be used to quantify protein phosphorylation in cell lysates.[5][6][7][8]

Protocol:

-

Cell Plating and Treatment: Seed cells in a 96-well or 384-well plate and treat with this compound as described for Western blotting.

-

Cell Lysis: Lyse the cells directly in the well using the lysis buffer provided with the HTRF kit.

-

Assay Procedure:

-

Transfer the cell lysate to a detection plate.

-

Add the HTRF antibody cocktail, which includes a donor-labeled antibody (e.g., anti-total ERK) and an acceptor-labeled antibody (e.g., anti-p-ERK).

-

Incubate the plate at room temperature for the time specified in the kit protocol.

-

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two different wavelengths. The ratio of these signals is proportional to the amount of phosphorylated protein.

In-Cell Western™ Assay

The In-Cell Western assay is a quantitative immunofluorescence method performed in microplates that allows for the simultaneous detection of two target proteins in the same well.[9][10][11][12][13]

Protocol:

-

Cell Seeding and Treatment: Grow and treat cells in a 96-well or 384-well black-walled imaging plate.

-

Fixation and Permeabilization:

-

Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

-

Blocking: Block non-specific antibody binding with a blocking buffer for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (e.g., rabbit anti-p-ERK and mouse anti-total ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit IRDye® 800CW and goat anti-mouse IRDye® 680RD) for 1 hour at room temperature in the dark.

-

Imaging and Analysis: Scan the plate using an infrared imaging system. The fluorescence intensity in each channel is proportional to the amount of the target protein.

Caption: A generalized experimental workflow for evaluating inhibitor efficacy.

Conclusion

This compound is a potent agent for the selective inhibition of the KRAS G12C oncoprotein. Its mechanism of action translates to a significant reduction in the activation of key downstream signaling pathways, including the MAPK/ERK and PI3K/AKT cascades. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify the cellular potency and efficacy of this compound and similar compounds. Such analyses are critical for the preclinical and clinical development of targeted therapies for KRAS-mutant cancers.

References

- 1. KRas | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Screening for MAPK Modulators Using an In-Cell Western Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. Screening for MAPK modulators using an in-cell western assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. licorbio.com [licorbio.com]

- 12. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]

- 13. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

Methodological & Application

Application Notes and Protocols for Animal Model Studies of KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of preclinical animal model studies for various KRAS G12C inhibitors. The information is compiled from multiple studies to facilitate the design and interpretation of in vivo experiments targeting this critical oncogene.

Introduction to KRAS G12C and Targeted Inhibition

The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways involved in cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] This mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled cell signaling.

The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has been a significant breakthrough in cancer therapy.[3] These inhibitors bind to the inactive, GDP-bound form of KRAS G12C, trapping it in this conformation and preventing downstream signaling.[4][5] Preclinical animal models are crucial for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of these inhibitors.

Summary of In Vivo Efficacy Data

The following tables summarize the anti-tumor activity of several KRAS G12C inhibitors in various preclinical animal models.

Table 1: Efficacy of MRTX849 (Adagrasib) in Xenograft and Patient-Derived Xenograft (PDX) Models [6]

| Tumor Model | Cancer Type | Animal Model | Dosing Regimen | Outcome |

| H358 | NSCLC | Nude Mice | 100 mg/kg QD, oral | Significant tumor growth inhibition |

| MIA PaCa-2 | Pancreatic | Nude Mice | 100 mg/kg QD, oral | Tumor regression |

| PDX Models (various) | Multiple | Nude Mice | 100 mg/kg QD, oral | 65% (17 of 26 models) showed tumor regression |

Table 2: Efficacy of Sotorasib (AMG 510) in Animal Models

| Tumor Model | Cancer Type | Animal Model | Dosing Regimen | Outcome |

| Kras G12C-driven GEMM | NSCLC | Genetically Engineered Mouse | 100 mg/kg daily | Marked reduction in tumor incidence and burden[1] |

| H358 Xenograft | NSCLC | Nude Mice | Not specified | Tumor growth inhibition |

| NCI-H23 Xenograft | NSCLC | Nude Mice | Not specified | Tumor growth inhibition[7] |

Table 3: Efficacy of Other Investigational KRAS G12C Inhibitors

| Inhibitor | Tumor Model | Cancer Type | Animal Model | Dosing Regimen | Outcome |

| JDQ443 | CDX and PDX models | Multiple | Xenograft | Not specified | Antitumor efficacy[8] |

| LY3537982 | Xenograft and PDX models | Multiple | Xenograft | 3 to 30 mg/kg QD or BID | Complete regression to significant tumor growth inhibition[9] |

| BI 1823911 | MIA PaCa-2 Xenograft | Pancreatic | Nude Mice | 60 mg/kg daily, oral | Similar anti-tumor activity compared to competitor compounds[10] |

| Compound [I] | NCI-H358 Xenograft | NSCLC | Xenograft | 15 mg/kg | ~50% tumor growth inhibition[11] |

Experimental Protocols

General Protocol for Xenograft and PDX Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor activity of a KRAS G12C inhibitor in mouse models.

1. Cell Culture and Animal Models:

-

KRAS G12C mutant human cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured under standard conditions.

-

For PDX models, tumor fragments from patients are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID).

-

All animal studies should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[12]

2. Tumor Implantation and Growth:

-

For cell line-derived xenografts (CDX), a suspension of 5 x 10^6 cells in 150 µL of PBS is injected subcutaneously into the flank of the mice.[12]

-

Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined average volume (e.g., 250–400 mm³), animals are randomized into treatment and vehicle control groups.[6]

3. Drug Formulation and Administration:

-

The KRAS G12C inhibitor is formulated in an appropriate vehicle (e.g., 10% Captisol, 50 mM citrate buffer, pH 5.0 for MRTX849).[6]

-

The drug is administered orally (via oral gavage) at the specified dose and schedule (e.g., once daily, QD).

4. Efficacy Assessment:

-

Tumor volumes and body weights are measured 2-3 times per week.

-

The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.

-

Efficacy is assessed by comparing the tumor growth in the treated groups to the vehicle control group. Metrics such as tumor growth inhibition (TGI) and tumor regression are calculated.

5. Pharmacodynamic (PD) Analysis:

-

At the end of the study, or at specified time points, tumors are harvested.

-

A portion of the tumor can be flash-frozen for Western blot analysis of downstream signaling proteins (e.g., p-ERK) to confirm target engagement.[10]

-

Another portion can be fixed in formalin for immunohistochemical analysis.

Protocol for Orthotopic Lung Tumor Models

Orthotopic models more closely mimic the tumor microenvironment and disease progression.

1. Cell Implantation:

-

Murine KRAS G12C lung cancer cell lines (e.g., LLC 46 NRAS KO, mKRC.1) are used.[13]

-

Cells are inoculated into the left lung of syngeneic mice (e.g., C57BL/6) or athymic nude mice.[13]

2. Tumor Monitoring:

-

Tumor growth is monitored over time using non-invasive imaging techniques such as micro-computed tomography (µCT).[13]

3. Treatment and Analysis:

-

Treatment is initiated after tumors are established.

-

Tumor volume changes are quantified from the imaging data.

-

The role of the immune system can be investigated by comparing responses in immunocompetent (C57BL/6) versus immunodeficient (nu/nu) mice.[13][14]

Visualizations

KRAS Signaling Pathway and Inhibitor Action

Caption: The KRAS signaling cascade and the mechanism of KRAS G12C inhibitors.

General Experimental Workflow for In Vivo Efficacy Studies

Caption: A generalized workflow for preclinical animal studies of KRAS G12C inhibitors.

Logical Relationship of Combination Therapies

Caption: Rationale for combining KRAS G12C inhibitors with other targeted therapies.

Conclusion

Preclinical animal models are indispensable tools for the development of KRAS G12C inhibitors. Xenograft, PDX, and genetically engineered mouse models each offer unique advantages for studying efficacy, mechanisms of action, and resistance.[1][8] The data consistently demonstrate that direct KRAS G12C inhibitors can induce significant tumor growth inhibition and even regression in a substantial proportion of models.[6] However, the emergence of resistance is a clinical concern, and preclinical models are vital for exploring combination strategies to enhance and prolong the anti-tumor response.[8][15] The protocols and data presented here serve as a guide for researchers to design robust in vivo studies to further advance the field of KRAS-targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC | BioWorld [bioworld.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Representative KRAS G12C Inhibitor (MRTX849/Adagrasib) for In Vivo Experiments

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are for a representative KRAS G12C inhibitor, MRTX849 (Adagrasib), as a specific inhibitor designated "KRAS inhibitor-21" could not be definitively identified in publicly available literature. The provided information is based on published in vivo studies and should be adapted to specific experimental needs and institutional guidelines.

Introduction

Mutations in the KRAS oncogene are among the most common drivers of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent KRAS mutation, particularly in non-small cell lung cancer (NSCLC). The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in oncology. These inhibitors, such as MRTX849 (Adagrasib), bind to KRAS G12C in its inactive, GDP-bound state, locking it in this conformation and thereby inhibiting downstream oncogenic signaling.[1] This document provides detailed application notes and protocols for the in vivo evaluation of a representative KRAS G12C inhibitor, MRTX849, in preclinical mouse models.

Data Presentation

Table 1: In Vivo Efficacy of MRTX849 in Xenograft Models

| Cell Line | Cancer Type | Mouse Strain | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |

| NCI-H358 | NSCLC | Nude Mice | 30 mg/kg, daily, oral | 61% regression at day 22 | [2] |

| NCI-H358 | NSCLC | Nude Mice | 100 mg/kg, daily, oral | 79% regression at day 22 | [2] |

| MIA PaCa-2 | Pancreatic | Nude Mice | 5 mg/kg, daily, oral | Dose-dependent anti-tumor efficacy | [2] |

| MIA PaCa-2 | Pancreatic | Nude Mice | 10 mg/kg, daily, oral | Dose-dependent anti-tumor efficacy | [2] |

| MIA PaCa-2 | Pancreatic | Nude Mice | 20 mg/kg, daily, oral | Dose-dependent anti-tumor efficacy, 2/5 mice with complete regression | [2] |

| CT26 KrasG12C | Colon | BALB/c | 30 mg/kg, daily, oral | Strong tumor growth inhibition | [3] |

| CT26 KrasG12C | Colon | BALB/c | 100 mg/kg, daily, oral | Complete responses | [3] |

Table 2: Pharmacokinetic Parameters of MRTX849 in Mice

| Parameter | Value | Conditions | Reference |

| Bioavailability (F) | 16.9% (for analogue 18) - 31.1% | 30 mg/kg, oral dose in CD-1 mice | [4] |

| Clearance (CL) | 19.9 mL/min/kg | 3 mg/kg, IV dose | [4] |

| Half-life (t1/2) | ~24 hours | Oral administration | [5] |

| Cmax | 2.46 µg/mL (for analogue 18) | 30 mg/kg, oral dose in CD-1 mice | [4] |

| AUCinf | 2.27 h·µg/mL (for analogue 18) | 30 mg/kg, oral dose in CD-1 mice | [4] |

Experimental Protocols

Protocol 1: Formulation of MRTX849 for Oral Administration

Materials:

-

MRTX849 (Adagrasib) powder

-

Captisol®

-

Citrate buffer (50 mM, pH 5.0)

-

Sterile water for injection

-

Sterile tubes and syringes

Procedure:

-

Prepare a 50 mM citrate buffer and adjust the pH to 5.0.

-

Prepare a 10% (w/v) Captisol solution in the 50 mM citrate buffer.

-

Weigh the required amount of MRTX849 powder based on the desired final concentration and dosing volume.

-

Suspend the MRTX849 powder in the 10% Captisol in 50 mM citrate buffer.

-

Vortex or sonicate the suspension until the compound is fully dissolved to form a clear solution.

-

Prepare the formulation fresh on the day of dosing.[2]

Protocol 2: Murine Xenograft Model and In Vivo Efficacy Study

Materials and Animals:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old

-

Matrigel (optional)

-

Cell culture medium and supplements

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Syringes and needles for injection

-

Calipers for tumor measurement

-

MRTX849 formulation (from Protocol 1)

-

Vehicle control (10% Captisol in 50 mM citrate buffer, pH 5.0)

Procedure:

-

Cell Preparation: Culture KRAS G12C mutant cells in appropriate media until they reach 70-80% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 106 cells per 100-200 µL.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Drug Administration: Administer MRTX849 or vehicle control orally via gavage at the desired dose and schedule (e.g., 30 mg/kg, daily).[2][3]

-

Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

-

Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point. At the endpoint, euthanize the mice and collect tumors for further analysis.

Protocol 3: Pharmacodynamic Analysis of KRAS Signaling Inhibition

Materials:

-

Tumor-bearing mice from the efficacy study

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Tissue Collection: At specified time points after the final dose (e.g., 6 or 24 hours), euthanize the mice and excise the tumors.[2]

-

Protein Extraction: Snap-freeze the tumors in liquid nitrogen or immediately homogenize them in lysis buffer. Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting: a. Normalize protein amounts and prepare samples for SDS-PAGE. b. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane and incubate with primary antibodies overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Develop the blot using a chemiluminescent substrate and image the results.

-

Analysis: Quantify the band intensities to determine the level of p-ERK and p-S6 relative to their total protein levels and the loading control. A dose-dependent inhibition of p-ERK and p-S6 phosphorylation is expected with MRTX849 treatment.[2]

Mandatory Visualization

Caption: Simplified KRAS signaling pathway and the mechanism of action of a KRAS G12C inhibitor.

Caption: General experimental workflow for evaluating a KRAS inhibitor in a murine xenograft model.

References

- 1. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

"KRAS inhibitor-21" solubility and formulation for research

For Research Use Only

Introduction

KRAS is a frequently mutated oncogene in human cancers. The KRAS G12C mutation, where glycine at codon 12 is replaced by cysteine, has been a key target for the development of novel cancer therapeutics. KRAS inhibitor-21 is a potent and specific covalent inhibitor of the KRAS G12C mutant protein. It irreversibly binds to the mutant cysteine residue, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling pathways that drive tumor growth.[1]

These application notes provide essential information for researchers and drug development professionals on the solubility and formulation of this compound for in vitro and in vivo research applications. The protocols outlined below are general recommendations and may require optimization for specific experimental needs.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [2][3][4] |

| CAS Number | 2411786-50-8 | [2][4] |

| Molecular Formula | C₃₃H₄₁N₅O₃ | [2] |

| Molecular Weight | 571.71 g/mol | |

| Appearance | Solid | |

| Purity | >98% (recommended for research use) | |

| IC₅₀ (KRAS G12C) | <0.01 µM | [5] |

Solubility Data

This compound, like many kinase inhibitors, is expected to have low aqueous solubility.[6][7] Precise solubility data for this compound in various solvents is not widely published. The following table provides general solubility information for similar small molecule inhibitors and recommended solvents for creating stock solutions. It is crucial to perform solubility tests to determine the optimal solvent and concentration for your specific experimental setup.

| Solvent | Expected Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | High | Commonly used for preparing high-concentration stock solutions. |

| Ethanol | Moderate to Low | May be used for some applications, but precipitation can occur upon dilution in aqueous buffers. |

| Methanol | Moderate to Low | Similar to ethanol. |

| Water | Low | Not recommended for preparing primary stock solutions. |

| Aqueous Buffers (e.g., PBS) | Very Low | Direct dissolution is challenging. Dilution from a DMSO stock is the standard method. |

Note: When preparing stock solutions in DMSO, it is advisable to use anhydrous DMSO and store the solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation.

Formulation for Research Applications

In Vitro Formulations

For in vitro assays, this compound is typically prepared as a concentrated stock solution in DMSO, which is then serially diluted in cell culture medium to the desired final concentrations.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

-

Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW = 571.71 g/mol ), the required volume of DMSO is approximately 174.9 µL.

-

Calculation: (1 mg / 571.71 g/mol ) / (10 mmol/L) = 0.0001749 L = 174.9 µL

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the inhibitor.

-

Vortexing/Sonication: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Important Considerations for In Vitro Assays:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.

-

Precipitation: Observe for any signs of precipitation when diluting the DMSO stock in aqueous media. If precipitation occurs, consider lowering the final concentration or using a different formulation approach.

In Vivo Formulations

For in vivo studies in animal models, a well-tolerated formulation that ensures adequate bioavailability is critical. Due to the expected low aqueous solubility of this compound, a simple aqueous solution is generally not feasible. Co-solvent or lipid-based formulations are often required. The following are example formulations that are commonly used for poorly soluble compounds in preclinical research. It is imperative to perform formulation development and stability studies to identify the optimal vehicle for this compound for your specific animal model and route of administration.

Example In Vivo Formulations (to be optimized for this compound):

| Formulation Component | Purpose | Example Concentration |

| Solvent/Co-solvent | To dissolve the compound | DMSO, PEG300, Ethanol |

| Surfactant/Emulsifier | To improve solubility and stability in aqueous solutions | Tween-80, Cremophor EL |

| Vehicle | The bulk liquid for administration | Saline, Water for Injection, Corn Oil |

| Complexing Agent | To enhance solubility | SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) |

Protocol for a General Co-Solvent Formulation (for parenteral administration):

This protocol is a starting point and requires optimization.

-

Dissolution in Organic Solvent: Dissolve the required amount of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or a mixture of DMSO and PEG300).

-

Addition of Surfactant: Add a surfactant, such as Tween-80, to the solution and mix thoroughly. A common ratio is 1-10% of the final volume.

-

Addition of Aqueous Vehicle: Slowly add the aqueous vehicle (e.g., saline) to the organic solution while vortexing to form a clear solution or a stable emulsion. The final concentration of organic solvents should be kept as low as possible to ensure tolerability.

-

Final Checks: Inspect the final formulation for any signs of precipitation. The formulation should be prepared fresh daily and stored appropriately until administration.

Example Formulation Ratios (to be tested):

-

10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline

-

10% DMSO / 90% (20% SBE-β-CD in Saline)

-

10% DMSO / 90% Corn Oil (for oral gavage)

Experimental Protocols

KRAS Signaling Pathway

The diagram below illustrates the simplified KRAS signaling pathway, which is aberrantly activated by the G12C mutation and subsequently inhibited by this compound.

Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.

In Vitro Cell Viability Assay (MTS/MTT Assay)

This protocol describes a common method to assess the effect of this compound on the viability of KRAS G12C mutant cancer cells.

Caption: Workflow for a cell viability assay.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

-

Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the highest concentration of DMSO used).

-